Niflumic acid

Descripción general

Descripción

El ácido niflúmico es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza principalmente para aliviar la inflamación, el dolor y el edema asociados con afecciones inflamatorias agudas y crónicas como la artritis reumatoide, la osteoartritis, las afecciones inflamatorias postoperatorias y los traumatismos físicos . Se clasifica como un inhibidor de la ciclooxigenasa-2 y también se sabe que inhibe los canales de cloro activados por calcio .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido niflúmico puede sintetizarse mediante la reacción del ácido 2-cloro nicotínico con 3-trifluorometil anilina . Otro método implica la reacción del ácido 2-amino nicotínico con 1-bromo-3-trifluorometil benceno . Estas reacciones generalmente requieren condiciones controladas para garantizar la formación adecuada del producto deseado.

Métodos de producción industrial: En un entorno industrial, el ácido niflúmico se puede preparar mezclando 12,5 gramos de ácido niflúmico con 25 gramos de polivinilpirrolidona K-30 y 515 gramos de polietilenglicol 400. Esta mezcla se calienta a 95 °C y se disuelve completamente agregando 7,5 gramos de dietanolamina .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido niflúmico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: El ácido niflúmico puede participar en reacciones de sustitución, particularmente que involucran su anillo aromático y grupo ácido carboxílico.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Generalmente se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden utilizar agentes halogenantes, agentes nitrantes y agentes sulfonantes en condiciones controladas.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido niflúmico, que pueden tener diferentes propiedades farmacológicas y aplicaciones.

Aplicaciones Científicas De Investigación

Pain Management

Niflumic acid has been evaluated for its efficacy in treating pain and inflammation associated with conditions like acute pharyngitis and osteoarthritis. A double-blind, placebo-controlled study involving 231 patients demonstrated that this compound, when combined with standard antibiotic therapy, significantly accelerated the resolution of symptoms such as fever, pain, and dysphagia compared to placebo .

In another trial involving 100 patients with osteoarthrosis, this compound showed significant improvements in pain and joint mobility over an eight-week period while exhibiting the least side effects among the treatments compared .

| Study Focus | Participants | Treatment Duration | Key Findings |

|---|---|---|---|

| Acute Pharyngitis | 231 | 4-5 days | Faster symptom resolution with this compound |

| Osteoarthrosis | 100 | 8 weeks | Significant pain relief; fewer side effects |

Ion Channel Modulation

This compound acts as an inhibitor of glycine receptors (GlyRs), which are crucial for neurotransmission in the central nervous system. Studies have shown that this compound inhibits both homomeric and heteromeric GlyRs in human and zebrafish models . The half-maximal inhibitory concentration (IC50) values indicate that this compound is less potent than other inhibitors like strychnine but still plays a significant role in modulating synaptic transmission.

GABA Receptor Interaction

Research indicates that this compound also functions as a γ-aminobutyric acid receptor antagonist, providing neuroprotective effects by blocking chloride ion channels and potentially reducing excitotoxicity in neuronal cells . This mechanism underlines its relevance in neuropathic pain models.

Respiratory Applications

This compound has shown promise in treating airway conditions. In a rat model of steroid-induced pneumocystis pneumonia, administration of this compound resulted in significant reductions in mucus production and improved survival rates . This suggests its potential role as a therapeutic agent in respiratory diseases characterized by mucus hypersecretion.

Enzyme Inhibition

Recent studies have characterized this compound as a selective inhibitor of certain UDP-glucuronosyltransferase enzymes, particularly UGT1A9. At low concentrations (2.5 μM), it effectively inhibits UGT1A9 activity while having minimal effects on other UGT enzymes . This selectivity can be leveraged for drug metabolism studies and understanding drug interactions.

Neuropathic Pain Model

In a chronic constriction injury model of neuropathic pain, this compound treatment was associated with reduced pain responses and alterations in GABAergic signaling pathways, indicating its potential as an analgesic agent .

Antimicrobial Synergy

A study explored the use of this compound alongside antibiotics for bacterial infections, highlighting its ability to enhance the efficacy of standard treatments by alleviating inflammation and pain associated with infections .

Mecanismo De Acción

El ácido niflúmico ejerce sus efectos principalmente inhibiendo la ciclooxigenasa-2 (COX-2) y la fosfolipasa A2, que son enzimas involucradas en la síntesis de prostaglandinas inflamatorias . Al bloquear estas enzimas, el ácido niflúmico reduce la inflamación y el dolor. Además, actúa como un bloqueador de los canales de cloro activados por calcio, lo que contribuye aún más a sus propiedades antiinflamatorias y analgésicas .

Compuestos similares:

Morniflumato: Un éster del ácido niflúmico con propiedades antiinflamatorias y analgésicas similares, pero con irritación gástrica reducida.

Ácido flufenámico: Otro AINE con mecanismos de acción similares, pero con diferentes propiedades farmacocinéticas.

Ácido meclofenámico: Similar al ácido niflúmico en sus efectos antiinflamatorios, pero con una estructura química diferente.

Singularidad: El ácido niflúmico es único debido a su doble acción como inhibidor de la COX-2 y un bloqueador de los canales de cloro activados por calcio. Esta combinación de mecanismos lo hace particularmente efectivo para reducir la inflamación y el dolor, al mismo tiempo que proporciona efectos farmacológicos adicionales .

Comparación Con Compuestos Similares

Morniflumate: An ester of niflumic acid with similar anti-inflammatory and analgesic properties but with reduced gastric irritation.

Flufenamic Acid: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.

Meclofenamic Acid: Similar to this compound in its anti-inflammatory effects but with a different chemical structure.

Uniqueness: this compound is unique due to its dual action as a COX-2 inhibitor and a calcium-activated chloride channel blocker. This combination of mechanisms makes it particularly effective in reducing inflammation and pain while also providing additional pharmacological effects .

Actividad Biológica

Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its diverse biological activities, particularly in cancer therapy and respiratory diseases. This article explores the biological activity of NFA, detailing its mechanisms of action, effects on various cell types, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : NFA has been shown to inhibit the proliferation of various cancer cell lines, including nasopharyngeal carcinoma (NPC). It affects the mitogen-activated protein kinase (MAPK) pathway, particularly inhibiting early response kinases (ERK1/2), leading to reduced cell growth and increased apoptosis in cancer cells .

- Regulation of MMP Activity : NFA significantly decreases the activity of matrix metalloproteinases (MMP2 and MMP9), which are crucial for cancer cell migration and invasion. This inhibition contributes to its anti-tumor effects by reducing the metastatic potential of cancer cells .

- Airway Mucus Regulation : In respiratory models, NFA has been identified as a potent blocker of chloride channels (CLCA1), effectively reducing mucus overproduction in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This mechanism helps alleviate airway hyperresponsiveness and improve lung function .

Antitumor Activity

A study investigating the effects of NFA on CNE-2Z nasopharyngeal carcinoma cells demonstrated that:

- Cell Proliferation Inhibition : NFA treatment resulted in significant inhibition of cell proliferation in a concentration-dependent manner, with an IC50 value of approximately 83.7 μM at 72 hours .

- Apoptosis Induction : The drug induced apoptotic cell death by activating caspases 3 and 9, contributing to its anticancer properties.

- Migration and Invasion Suppression : The migration and invasion capabilities of CNE-2Z cells were notably decreased upon NFA treatment, with significant reductions observed at concentrations as low as 50 μM .

Effects on Airway Diseases

In a rat model of steroid-induced pneumocystis pneumonia, NFA demonstrated:

- Reduction in Mucus Production : Administration of NFA led to a significant decrease in mucus production markers such as MUC5AC and mCLCA3, which are associated with airway hypersecretion .

- Improved Survival Rates : The study reported enhanced survival rates in rats treated with NFA compared to controls, highlighting its potential as an adjunctive therapy in treating steroid-resistant mucus conditions .

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

- Nasopharyngeal Carcinoma :

- Respiratory Conditions :

Propiedades

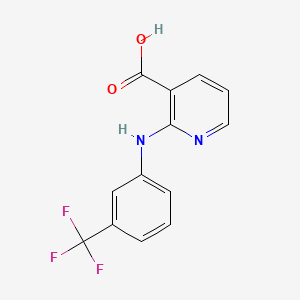

IUPAC Name |

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPYUNJRRFVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023368 | |

| Record name | Niflumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.83e-02 g/L | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Niflumic acid is able to inhibit both phospholipase A2 as well as COX-2, thereby acting as an antiinflamatory and pain reduction agent. | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4394-00-7 | |

| Record name | Niflumic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niflumic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | niflumic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Niflumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niflumic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5MP5IUD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does niflumic acid affect calcium-activated chloride channels (CaCCs)?

A: this compound acts as an open-channel blocker of CaCCs, effectively reducing chloride ion (Cl-) permeability across the cell membrane. [, ] This blockade can lead to diverse downstream effects depending on the cell type and specific CaCC subtype involved.

Q2: Can you provide specific examples of this compound's impact on different cell types?

A: Certainly. In vascular smooth muscle cells, this compound inhibits noradrenaline-induced contractions, likely by blocking CaCCs and consequently reducing calcium influx through voltage-gated calcium channels. [] In the human osteoblast-like cell line MG-63, this compound stimulates large-conductance Ca2+-activated K+ (BKCa) channels, potentially influencing osteoblastic function. []

Q3: How does the effect of this compound on potassium channels differ from its action on CaCCs?

A: this compound's interaction with potassium channels is complex. In rabbit portal vein smooth muscle cells, while it inhibits calcium-activated potassium currents (IK(Ca)) at lower concentrations, it can directly evoke an outward current resembling IK(Ca) at higher concentrations. []

Q4: Does this compound influence glutamate transporter activity?

A: Research indicates that this compound can enhance substrate-gated currents mediated by the glutamate transporter EAAT4, suggesting a potential modulatory role in glutamate transport. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H9F3N2O2, and its molecular weight is 282.21 g/mol.

Q6: Is there any available spectroscopic data for this compound?

A: Yes, studies have employed various spectroscopic techniques to characterize this compound. For instance, UV-Vis spectrophotometry has been utilized to analyze this compound concentrations in biological samples. [] Additionally, techniques like 1H-NMR and 13C-NMR spectroscopy have been employed to confirm the structure of this compound and its prodrugs. [, ]

Q7: What is known about the absorption and distribution of this compound?

A: this compound is rapidly absorbed after oral administration, reaching peak plasma levels within 2–3 hours. [] It demonstrates a good affinity for synovial tissue, achieving concentrations comparable to plasma levels. [] Interestingly, this compound exhibits significant placental transfer, raising concerns about potential fetal exposure. []

Q8: What are the primary metabolic pathways of this compound?

A: this compound undergoes extensive metabolism, primarily in the liver. [, ] Major metabolic routes include glucuronidation and hydroxylation, leading to the formation of metabolites such as this compound glucuronide, 4'-hydroxythis compound, and 5-hydroxythis compound. []

Q9: How is this compound eliminated from the body?

A: Following metabolism, this compound and its metabolites are excreted through both urine and feces, with the specific proportions varying between species. [] In humans, a significant portion of the administered dose is eliminated within the first 48 hours. []

Q10: What in vitro models have been used to study the effects of this compound?

A10: Researchers have employed a variety of in vitro models, including:

- Cell lines: Human osteosarcoma cells (MG63) [], human bronchial epithelial cells (NCI-H292) [], and rat pituitary cells (AtT-20) []

- Isolated tissues: Rat aorta [], frog skeletal muscle sarcoplasmic reticulum vesicles [], and bovine retinal pigment epithelium-choroid explants []

Q11: What about in vivo studies? What animal models have been employed?

A11: In vivo studies have been conducted in various animal models, including:

- Rats: Carrageenan-induced paw edema model for anti-inflammatory activity [, ], thermal injury model to study lymphocyte responsiveness [, ], and spontaneously hypertensive rats (SHR) to investigate effects on ventricular arrhythmias. []

Q12: Has this compound been evaluated in clinical trials?

A: Yes, clinical trials have been conducted to evaluate this compound's efficacy in conditions like rheumatoid arthritis [, ] and acute tendinitis. []

Q13: What are the known toxicological concerns associated with this compound?

A: Like many NSAIDs, this compound can cause gastrointestinal side effects, including ulcers. [] Its use during pregnancy raises concerns due to potential fetal and neonatal adverse effects, particularly renal issues. []

Q14: Have any specific drug delivery strategies been explored for this compound?

A: Yes, researchers have investigated prodrug approaches and novel formulations to enhance this compound's therapeutic profile. For instance, morpholinoalkyl ester prodrugs have been synthesized to potentially improve solubility and reduce gastrointestinal irritation. [] Additionally, sustained-release niosomal dispersions of this compound have been developed, aiming to achieve localized effects and improve patient compliance. []

Q15: What analytical techniques are commonly used for this compound analysis?

A15: Various analytical methods are employed for this compound quantification, including:

- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection, is widely used for the simultaneous determination of this compound and its metabolites in biological samples like plasma. []

- UV-Vis spectrophotometry: This method, often combined with extraction techniques like ion-pair-based vortex-assisted dispersive liquid-liquid microextraction, offers a simple and cost-effective approach for this compound analysis in milk and plasma samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.